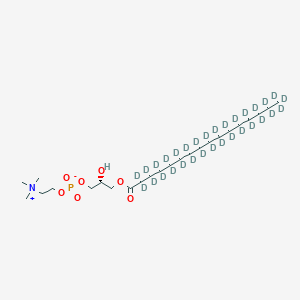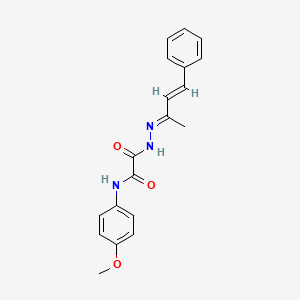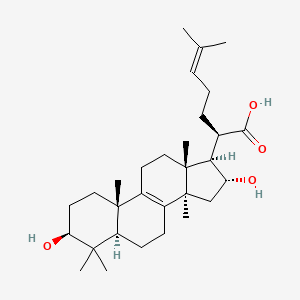![molecular formula C21H31NS2 B11936796 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-(1,4-dithiaspiro[45]decan-3-ylmethyl)piperidine is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions in toluene. This reaction is facilitated by a Dean-Stark apparatus to remove water, yielding the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and thereby exerting its effects. The exact pathways can vary depending on the specific application, such as its anti-ulcer or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H31NS2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
4-benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C21H31NS2/c1-3-7-18(8-4-1)15-19-9-13-22(14-10-19)16-20-17-23-21(24-20)11-5-2-6-12-21/h1,3-4,7-8,19-20H,2,5-6,9-17H2 |
InChI Key |
NFYUFTSYYMYPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SCC(S2)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)






![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
